N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

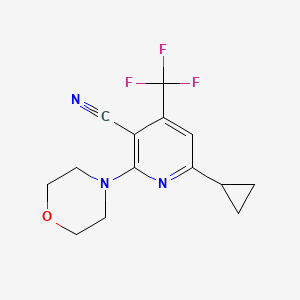

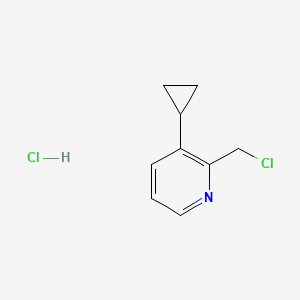

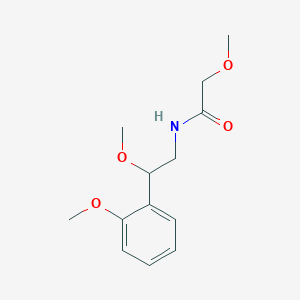

“N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide” is a chemical compound that likely contains a benzothiazole ring, which is a heterocyclic compound . This compound also appears to have an ethoxy group, a prop-2-ynyl group, and a fluorobenzamide group attached to the benzothiazole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a benzothiazole derivative with an appropriate ethoxy and prop-2-ynyl compound . The fluorobenzamide group could potentially be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, along with ethoxy, prop-2-ynyl, and fluorobenzamide substituents . The exact structure would depend on the positions of these substituents on the benzothiazole ring .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the benzothiazole ring and the various substituents . For example, the ethoxy group might be susceptible to reactions with acids, while the prop-2-ynyl group could potentially undergo addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the benzothiazole ring might confer aromaticity, while the ethoxy and prop-2-ynyl groups could affect its solubility .Scientific Research Applications

Benzodiazepine Receptor Agonists

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide and its derivatives have been explored for their potential as benzodiazepine receptor agonists. Studies have shown that certain benzothiazole derivatives can bind to benzodiazepine receptors, exhibiting anticonvulsant activities in models of induced seizures. These compounds have also displayed sedative-hypnotic activity without impairing learning and memory in experimental settings. Such findings highlight the potential therapeutic applications of these compounds in treating conditions like epilepsy and anxiety disorders, while minimizing cognitive side effects (Faizi et al., 2017).

Imaging Probes for Alzheimer's Disease

Derivatives of N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide have been studied as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques, a hallmark of Alzheimer's disease. Compounds such as [(18)F]24 have shown high affinity for β-amyloid aggregates and have been able to differentiate between Alzheimer's disease brains and healthy controls in PET imaging studies. This suggests their potential utility in diagnosing and monitoring the progression of Alzheimer's disease (Cui et al., 2012).

Antibacterial Applications

Some derivatives of N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide have been investigated for their antibacterial properties. For instance, certain 2,6-difluorobenzamide derivatives have shown the ability to inhibit protein FtsZ, which plays a crucial role in bacterial cell division. These findings suggest that benzothiazole derivatives can be potential candidates for developing new antibacterial drugs, especially against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis (Straniero et al., 2023).

Sigma Receptor Imaging in Breast Cancer

Derivatives of N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide have been evaluated for their ability to bind sigma receptors, which are overexpressed in breast cancer cells. Compounds like N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide have been used in scintigraphy studies to visualize primary breast tumors in vivo, indicating their potential as imaging agents for breast cancer diagnosis and monitoring (Caveliers et al., 2002).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O2S/c1-3-12-22-17-15(24-4-2)6-5-7-16(17)25-19(22)21-18(23)13-8-10-14(20)11-9-13/h1,5-11H,4,12H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESWRPMNNFUPQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)F)N2CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({4-[(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}amino)benzoic acid](/img/structure/B2646490.png)

![(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2646493.png)

![2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid hydrochloride](/img/structure/B2646495.png)

![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2646500.png)

![3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R,6R)-rel-](/img/no-structure.png)